molecular formula C13H17BClFO3 B13974499 2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13974499
M. Wt: 286.53 g/mol
InChI Key: SJGIHUABDGDSHS-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-value aryl pinacol boronic ester that serves as a critical synthetic intermediate in modern organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, a powerful method for the selective formation of carbon-carbon bonds between aryl halides and aryl boronic acids or esters . The specific substitution pattern on the phenyl ring—featuring chloro, fluoro, and methoxy functional groups—makes this compound a versatile and multifunctional building block. These substituents act as orthogonal handles for further synthetic manipulation, allowing researchers to incorporate a complex, highly substituted biphenyl scaffold into target molecules. This is especially valuable in medicinal chemistry for the synthesis of potential enzyme inhibitors and in the development of novel materials with specific electronic or structural properties . The boronic ester group is an essential functionality in the Suzuki reaction, which is widely employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its mild conditions and high functional group tolerance . Furthermore, the presence of halogen and fluorine atoms enhances the molecule's potential in drug discovery, as these elements are known to influence the bioavailability, metabolic stability, and binding affinity of candidate compounds. For research and further manufacturing use only, not for direct human use .

Properties

Molecular Formula

C13H17BClFO3

Molecular Weight

286.53 g/mol

IUPAC Name

2-(2-chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,1-5H3

InChI Key

SJGIHUABDGDSHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

Reaction Summary:
The key synthetic step involves the palladium-catalyzed coupling of 5-bromo-1-chloro-3-fluoro-2-methoxybenzene with bis(pinacolato)diboron (B2pin2) in the presence of a base such as potassium acetate (KOAc) in 1,4-dioxane solvent under nitrogen atmosphere at elevated temperature (~80°C).

Parameter Details
Starting Material 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene (8.7 g)
Boron Reagent 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative (13.84 g)
Base Potassium acetate (KOAc) (10.68 g)
Catalyst (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) (2.96 g)
Solvent 1,4-Dioxane (87 mL)
Temperature 80°C
Atmosphere Nitrogen (Inert)
Reaction Time 2 hours
Workup Dilution with water, extraction with ethyl acetate, drying over Na2SO4, filtration, concentration
Purification Silica gel column chromatography (PE:DCM = 10:1)
Yield 74.45%
Physical State Colorless oil

Mechanism:
The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boron reagent, and reductive elimination to yield the aryl boronate ester.

Reference:
This method is documented in patent US2023/62486 A1, paragraphs 0148-0149, describing the synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a high yield and purity.

Lithiation Followed by Electrophilic Borylation

An alternative synthetic route involves lithiation of a chloro-fluoro-methoxy substituted benzene followed by reaction with an electrophilic boron reagent such as trimethyl borate (B(OMe)3).

Procedure Highlights:

  • The 1-chloro-3-fluoro-2-substituted benzene is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures (-65°C to -30°C) to form a lithiated intermediate.
  • The electrophilic boronic acid derivative B(OMe)3 is then added slowly under continued low temperature to form the boronate ester intermediate.
  • The reaction mixture is warmed to ambient temperature and quenched with aqueous base to hydrolyze to the boronic acid, which can be converted to the pinacol boronate ester.
Parameter Details
Starting Material 1-Chloro-3-fluoro-2-substituted benzene
Organolithium Reagent n-Butyllithium or equivalent
Electrophilic Boron Reagent Trimethyl borate (B(OMe)3)
Temperature -65°C to -30°C for lithiation and borylation; warmed to 20-25°C for hydrolysis
Quenching Agent Aqueous base
Product 4-Chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester

Reference:
This method is described in patent EP2797933B1, which details the formation of 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters via lithiation and electrophilic borylation.

Direct Esterification of Boronic Acid with Pinacol

For related compounds such as 2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, preparation can be achieved by direct esterification of the corresponding boronic acid with pinacol under dehydrating conditions.

Parameter Details
Starting Material 5-Chloro-2-methoxyphenylboronic acid
Diol Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Solvent Toluene or similar aprotic solvent
Conditions Reflux under anhydrous conditions with molecular sieves
Workup Cooling, filtration, recrystallization

Mechanism:
The boronic acid reacts with pinacol via condensation, removing water to form the stable boronate ester.

Reference:
This classical method is widely used in organic synthesis and is reported in chemical literature for similar boronate esters.

Comparative Summary of Preparation Methods

Method Starting Material Catalyst/Reagent Conditions Yield (%) Notes
Pd-Catalyzed Miyaura Borylation 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene Pd(dppf)Cl2, KOAc, B2pin2 80°C, nitrogen, 2 h 74.45 Efficient, widely used for aryl bromides
Lithiation + Electrophilic Borylation 1-Chloro-3-fluoro-2-substituted benzene n-BuLi, B(OMe)3 -65°C to RT Variable Precise regioselectivity, low temp needed
Direct Esterification Corresponding boronic acid Pinacol, dehydrating agent Reflux, anhydrous High Simple, classical method for boronate esters

Research and Industrial Perspectives

  • The Pd-catalyzed borylation route is favored industrially due to scalability, moderate temperatures, and good yields.
  • Lithiation methods are more common in research settings where positional selectivity is critical.
  • Direct esterification is standard for converting boronic acids to their pinacol esters for storage and use in coupling reactions.
  • The compound's stability and reactivity make it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids or borates.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.

Comparison with Similar Compounds

Positional Isomers

  • 2-(3-Chloro-5-fluoro-2-methoxyphenyl) variant (C13H17BClFO3): Differs in substituent positions (Cl at 3, F at 5, OCH3 at 2). Its molecular weight (286.536) is comparable, but steric and electronic effects vary due to substituent orientation. Reactivity in cross-coupling may differ due to altered ortho-substitution .
  • 2-(5-Chloro-2-methoxyphenyl) variant (C13H18BClO3): Lacks fluorine but shares a methoxy group.

Halogen-Substituted Derivatives

  • 2-(3,5-Dichlorophenyl) variant (C12H15BCl2O2): Contains two Cl atoms. Increased halogenation raises molecular weight (277.97) and may enhance electrophilicity, improving reactivity in aryl-aryl bond formation. However, steric hindrance could reduce coupling efficiency .
  • 2-(2,3-Dichloro-5-fluorophenyl) variant (CAS 1799938-17-2): Additional Cl at position 3 increases steric bulk and electron-withdrawing effects. Such derivatives are explored in medicinal chemistry for targeted bioactivity .

Methoxy and Alkoxy Variants

  • 2-(4-Chloro-2-fluoro-5-isopropoxyphenyl) variant (CAS 1256360-16-3): Replaces methoxy with isopropoxy (OCH(CH3)2). The bulkier alkoxy group may reduce solubility in polar solvents but improve lipophilicity for drug delivery applications .
  • 2-(3-Chloro-5-ethoxyphenyl) variant (CTK8C1224): Ethoxy substitution extends the alkyl chain, slightly increasing molecular weight (296.58 vs. 286.54). This modification could alter metabolic stability in pharmaceutical contexts .

Trifluoromethyl-Substituted Analogs

  • 2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl] variant (C14H17BClF3O3): The CF3 group at position 5 significantly increases molecular weight (336.54) and introduces strong electron-withdrawing effects. Predicted boiling point (363°C) is higher than non-CF3 analogs, suggesting enhanced thermal stability .

Physicochemical Properties and Reactivity

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications
Target Compound C13H17BClFO3 286.54 2-Cl, 5-F, 4-OCH3 Cross-coupling, drug synthesis
2-(3-Chloro-5-fluoro-2-methoxyphenyl) variant C13H17BClFO3 286.54 3-Cl, 5-F, 2-OCH3 Materials science
2-(5-Chloro-2-methoxyphenyl) variant C13H18BClO3 268.54 5-Cl, 2-OCH3 Organic synthesis
2-(3,5-Dichlorophenyl) variant C12H15BCl2O2 277.97 3-Cl, 5-Cl Polymer chemistry
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl] variant C14H17BClF3O3 336.54 3-Cl, 4-OCH3, 5-CF3 High-temperature reactions

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The target compound’s Cl and F substituents activate the phenyl ring toward electrophilic substitution, enhancing coupling efficiency compared to methoxy-only analogs .
  • Steric Hindrance : Bulky substituents (e.g., CF3 in ) may slow transmetalation steps in Suzuki reactions, whereas the target’s 2-Cl/5-F arrangement balances reactivity and steric accessibility.

Biological Activity

The compound 2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 89694-46-2) is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a dioxaborolane ring fused with a substituted aromatic system. The presence of the chloro and fluoro substituents on the phenyl ring may influence its biological interactions and pharmacokinetic properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related dioxaborolanes can inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell growth and apoptosis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • DYRK1A Inhibition : Similar compounds have been identified as inhibitors of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is linked to neurodegenerative diseases such as Alzheimer’s disease .
  • Experimental Validation : Enzymatic assays demonstrated that these compounds can achieve nanomolar-level inhibitory activity against DYRK1A .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on DYRK1A Inhibitors :
    • Researchers developed non-toxic DYRK1A inhibitors through AI-driven design. The synthesized derivatives showed significant anti-inflammatory and antioxidant properties alongside robust DYRK1A inhibition .
  • Antitumor Activity :
    • A series of experiments demonstrated that dioxaborolanes could induce apoptosis in cancer cells through modulation of the MAPK signaling pathway. This was validated using flow cytometry and Western blotting techniques to assess apoptotic markers .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in cancer lines
Enzyme InhibitionDYRK1A inhibition with nanomolar potency
Anti-inflammatoryReduction of inflammatory markers in BV2 cells

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivityIC50 (μM)
2-(Chloro-5-fluoro-4-methoxyphenyl) derivativeDYRK1A inhibitor< 10
Dioxaborolane analogAntitumor activity< 20

Q & A

Q. Table 1: Stability Under Different Storage Conditions

ConditionDecomposition Rate (%/day)Notes
Argon, −20°C0.5Optimal for long-term
Air, 25°C5.2Rapid hydrolysis
N₂, 4°C1.8Short-term use only

Q. Table 2: Comparative Reactivity in Suzuki Coupling

Aryl Halide PartnerYield (%)Reaction Time (h)
4-Bromotoluene8212
2-Iodonaphthalene6824
3-Chloropyridine4536

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